

Application Notes and Protocols for Chlorophenol Red in Acid-Base Titration

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Compound of Interest

Compound Name: Chlorophenol red

Cat. No.: B1198410

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Introduction

Chlorophenol red is a sulfonephthalein dye that serves as a valuable pH indicator in various analytical and research applications, including acid-base titrations. Its distinct color transition over a specific pH range makes it particularly suitable for titrations involving weak acids and strong bases. These application notes provide a comprehensive protocol for the use of **chlorophenol red** in the titration of a weak acid with a strong base, along with relevant technical data and a visualization of the experimental workflow and the indicator's chemical mechanism.

Chlorophenol red undergoes a distinct color change from yellow in acidic solutions to violet or red-purple in basic solutions.[1] This transition occurs within a pH range of approximately 4.8 to 6.8[2][3][4], with a pKa value of around 6.0.[1] This pH range makes it an appropriate indicator for titrations where the equivalence point is slightly acidic to neutral.

Data Presentation

Property	Value	Reference
Chemical Name	3',3''-Dichlorophenolsulfonphthalein	[4]
Molecular Formula	C ₁₉ H ₁₂ Cl ₂ O ₅ S	[4]
Molecular Weight	423.27 g/mol	
pKa	~6.0	[1]
pH Range of Color Change	4.8 - 6.8	[2][3][4]
Color in Acidic Medium	Yellow	[2][3][4]
Color in Basic Medium	Violet / Red-Purple	[1]
Melting Point	261 °C	
Solubility	Sparingly soluble in water, soluble in ethanol	

Experimental Protocols

Preparation of 0.1% (w/v) Chlorophenol Red Indicator Solution

Two common methods for the preparation of a **chlorophenol red** indicator solution are provided below:

Method 1: Ethanolic Solution

- Weigh 0.1 g of **chlorophenol red** powder.
- Dissolve the powder in 100 mL of 20% ethanol.[2]
- Stir until the indicator is completely dissolved.
- Store the solution in a tightly sealed, labeled bottle, protected from light.

Method 2: Aqueous Solution with NaOH

- Weigh 0.04 g of **chlorophenol red** powder.
- In a 100 mL volumetric flask, dissolve the powder in 0.94 mL of 0.1 M sodium hydroxide solution.[2]
- Once dissolved, dilute to the 100 mL mark with deionized water.
- Mix the solution thoroughly.
- Store in a well-sealed and labeled container.

Protocol for the Titration of 0.1 M Acetic Acid with 0.1 M Sodium Hydroxide

This protocol details the steps for determining the concentration of a weak acid (acetic acid) using a strong base (sodium hydroxide) with **chlorophenol red** as the indicator. The equivalence point for the titration of 0.1 M acetic acid with 0.1 M NaOH is expected to be at a pH of approximately 8.72. While this is outside the typical transition range of **chlorophenol red**, this indicator can still be used to signal the endpoint just before the steep rise in pH leading to the equivalence point.

Materials:

- 0.1 M Acetic Acid (CH_3COOH) solution (analyte)
- 0.1 M Sodium Hydroxide (NaOH) solution (titrant), standardized
- 0.1% **Chlorophenol Red** indicator solution
- 50 mL Burette
- 25 mL Volumetric pipette
- 250 mL Erlenmeyer flask
- Burette clamp and stand
- White tile or white paper

- Distilled or deionized water
- Magnetic stirrer and stir bar (optional)

Procedure:

- Rinse and fill the burette: Rinse the 50 mL burette with a small amount of the 0.1 M NaOH solution and then fill it, ensuring the tip is free of air bubbles. Record the initial volume to two decimal places.
- Prepare the analyte: Using a 25 mL volumetric pipette, transfer 25.00 mL of the 0.1 M acetic acid solution into a clean 250 mL Erlenmeyer flask.
- Add the indicator: Add 2-3 drops of the 0.1% **chlorophenol red** indicator solution to the acetic acid in the Erlenmeyer flask. The solution should turn yellow.
- Initial titration (optional but recommended): Perform a rapid, preliminary titration to approximate the endpoint volume. This will allow for a more precise titration in subsequent trials.
- Titration: Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change. Slowly add the NaOH solution from the burette to the acetic acid solution while continuously swirling the flask (or using a magnetic stirrer).
- Approaching the endpoint: As the NaOH is added, a temporary violet or purple color will appear where the drops of titrant enter the solution and will dissipate upon swirling. As the endpoint is approached, this color will persist for longer periods.
- Endpoint determination: The endpoint is reached when the addition of a single drop of NaOH solution causes a permanent color change from yellow to a faint violet or purple that persists for at least 30 seconds.
- Record the final volume: Record the final volume of NaOH solution in the burette to two decimal places.
- Repeat: Repeat the titration at least two more times to ensure precision. The volumes of NaOH used in the replicate titrations should agree within ± 0.1 mL.

Calculations:

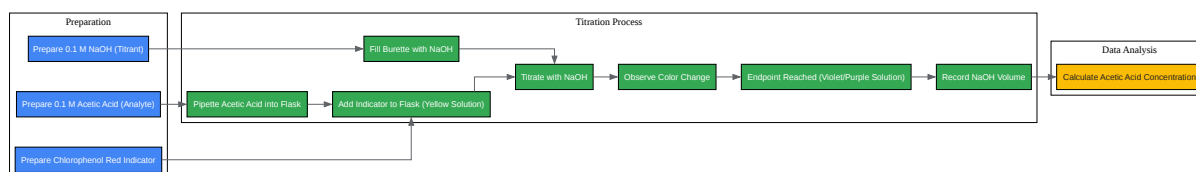
The molarity of the acetic acid solution can be calculated using the following formula:

$$M_{\text{acid}} \times V_{\text{acid}} = M_{\text{base}} \times V_{\text{base}}$$

Where:

- M_{acid} = Molarity of the acetic acid solution (mol/L)
- V_{acid} = Volume of the acetic acid solution used (L)
- M_{base} = Molarity of the NaOH solution (mol/L)
- V_{base} = Volume of the NaOH solution used at the endpoint (L)

Mandatory Visualizations



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Caption: Experimental workflow for acid-base titration.

Caption: Chemical equilibrium of **Chlorophenol Red**.

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